5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide
Description
5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide (CAS: 885269-83-0) is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a furan-2-yl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a carboxamide moiety at position 1 (Figure 1). Its molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol .
Synthesis: The compound is typically synthesized via cyclocondensation of chalcone precursors with hydrazine hydrate in ethanol under reflux conditions, a method analogous to related pyrazoline derivatives . The reaction involves the formation of a hydrazone intermediate, followed by cyclization to yield the dihydropyrazole ring.
Applications: This compound has been investigated for anti-inflammatory activity using in vitro models such as egg albumin denaturation assays, though its specific IC₅₀ value remains unreported in the available literature . Pyrazoline derivatives are also explored for antimicrobial, anticancer, and enzyme inhibitory properties, but the biological profile of this specific analog requires further validation .
Structure
3D Structure
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-20-14)18(17-12)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |
InChI Key |
QCWXGDGFHPXXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between furan-2-carbaldehyde and p-tolylhydrazine in the presence of an acid catalyst can yield the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring. This step often requires heating and the use of a base such as sodium ethoxide.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazole intermediate with an appropriate isocyanate or by direct amidation using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole compounds, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of furan derivatives with p-tolyl hydrazine and carbon disulfide. Various derivatives have been synthesized from this compound, leading to a range of biological evaluations. The synthesis pathway often includes:
- Reactants : Furan derivatives and p-tolyl hydrazine.
- Reagents : Carbon disulfide and other halogenated compounds.
- Conditions : Refluxing in suitable solvents such as dioxane or chloroform.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives.
Key Findings :
- The compound exhibits significant activity against various pathogens including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.25 | Staphylococcus aureus |
| 7b | 0.22 | Escherichia coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
Anticancer Potential
The anticancer properties of this compound have been extensively studied, revealing promising results against various cancer cell lines.
Key Findings :
- The compound has shown cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
- In vitro tests indicate that certain derivatives exhibit half-maximal inhibitory concentrations (IC50) in the range of 3.29 to 10 μg/mL.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| A | HCT116 | 3.29 |
| B | H460 | 10 |
| C | MCF7 | 12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the pyrazole ring can enhance or diminish its biological efficacy.
Key Insights :
- The presence of electron-withdrawing groups (EWGs) at the para position significantly increases anticancer and antimicrobial potential.
- Substituting hydrogen atoms in the pyrazole ring with phenyl or fluorine groups tends to enhance activity.
Case Studies and Research Findings
Several case studies highlight the applications of this compound in drug development:
- Antimicrobial Studies : Research indicated that derivatives with specific substitutions exhibited enhanced antibacterial activity against resistant strains.
- Cancer Research : Studies demonstrated that certain derivatives showed better efficacy than standard chemotherapy agents, suggesting potential for development as novel anticancer drugs.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- Target Compound : Demonstrated moderate anti-inflammatory activity in preliminary in vitro assays, though quantitative data (IC₅₀) is lacking .
- Analog 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7) : Exhibited the highest potency in the same study (IC₅₀ = 419.05 μg/mL), attributed to the electron-donating amine group at position 4 of the aryl ring .
- Carbothioamide Derivatives : Generally show enhanced activity over carboxamides due to the thiourea moiety’s improved hydrogen-bonding capacity .
Antimicrobial and Anticancer Activity
- 5-(Substituted-phenyl)-3-(isoxazol-4-yl) analogs : Displayed broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 μg/mL against bacterial strains, likely due to the isoxazole ring’s electron-deficient nature enhancing target interaction .
- N-substituted pyrazolines (e.g., 2o in ): Showed inhibitory effects on aminopeptidase N (AP-N), a cancer metastasis target, with IC₅₀ values <10 μM, suggesting that bulky substituents (e.g., 2-methoxyphenyl) improve enzyme binding .
Crystallographic and Computational Insights
- Structural Confirmation : X-ray crystallography of analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) confirmed the planar geometry of the pyrazoline ring and the influence of substituents on crystal packing via C-H···O and π-π interactions .
- Software Tools : Programs like SHELXL and Mercury CSD 2.0 enable comparative analysis of intermolecular interactions, revealing that the target compound’s furan and p-tolyl groups likely participate in van der Waals interactions critical for solid-state stability .
Biological Activity
5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, antimicrobial, and antioxidant activities, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by a furan ring and a p-tolyl group attached to a dihydropyrazole backbone. The synthesis of this compound typically involves the reaction of hydrazonoyl halides with various electrophiles, leading to a range of derivatives with potential biological activity. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that this compound demonstrates inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Inhibition of BRAF(V600E) |
| This compound | A549 | 12.8 | EGFR Inhibition |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | 9.0 | |
| This compound | TNF-alpha Release Inhibition | 7.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains. Results indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the anticancer efficacy of various pyrazole derivatives in combination with conventional chemotherapeutics like doxorubicin. The findings indicated that co-treatment with 5-(furan-2-yl)-3-p-tolyl derivatives enhanced cytotoxicity in resistant breast cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
In a model of carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in swelling compared to controls, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Question
- NMR : NMR confirms regioselectivity in pyrazole formation. For example, the furan proton resonates at δ 7.2–7.4 ppm, while the tolyl methyl group appears at δ 2.3 ppm .
- FT-IR : Stretching vibrations at ~1650 cm (C=O) and 3300 cm (N–H) validate carboxamide functionality .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 470.56 for CHFNS) and fragmentation patterns, distinguishing isomeric byproducts .
How do substituents on the pyrazole ring influence stability and reactivity?
Advanced Research Question
Electron-withdrawing groups (e.g., -CF) increase electrophilicity at the pyrazole C3 position, facilitating nucleophilic attacks in cross-coupling reactions. Conversely, electron-donating groups (e.g., -OCH) enhance π-stacking but reduce solubility in nonpolar solvents . Thermal gravimetric analysis (TGA) shows that derivatives with fluorophenyl substituents decompose at higher temperatures (≥513 K) due to stronger intermolecular H-bonding .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in IC values for enzyme inhibition often stem from assay conditions (e.g., pH, co-solvents). For instance, carboxamide derivatives exhibit lower activity in phosphate-buffered saline (PBS) vs. Tris-HCl due to ionic strength effects on protein-ligand binding. Meta-analyses using tools like PRISMA harmonize data by standardizing protocols and validating outliers via dose-response curve reproducibility .
How are solvent and temperature optimized in catalytic functionalization reactions?
Advanced Research Question
Palladium-catalyzed C–H activation of the pyrazole ring requires aprotic solvents (e.g., DMF) at 80–100°C to prevent catalyst deactivation. Microwave-assisted synthesis reduces reaction times (30 mins vs. 12 hrs) while maintaining yields ≥75% . Solvent-free conditions under ball milling achieve similar efficiency but require post-synthetic purification via column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
